molecular formula C16H21NO3 B13948776 Methyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate

Methyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate

Cat. No.: B13948776
M. Wt: 275.34 g/mol
InChI Key: DOXXIBKQYCXQPP-UHFFFAOYSA-N
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Description

Methyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has garnered interest for its potential therapeutic applications and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate typically involves the reaction of 1-benzylpiperidin-4-ylamine with methyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

    Substitution: The ester group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various complex molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide
  • 1-Benzyl-4-(5,6-dimethoxy-1-indanon-2-yl)methylpiperidine

Uniqueness

Methyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

methyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate

InChI

InChI=1S/C16H21NO3/c1-20-16(19)11-15(18)14-7-9-17(10-8-14)12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3

InChI Key

DOXXIBKQYCXQPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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